molecular formula C15H16O3 B1586083 3,4-Dimethoxybenzhydrol CAS No. 56139-08-3

3,4-Dimethoxybenzhydrol

Cat. No.: B1586083
CAS No.: 56139-08-3
M. Wt: 244.28 g/mol
InChI Key: YUSIFTKKBCLPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzhydrol is an organic compound with the molecular formula C15H16O3. It is a derivative of benzhydrol, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzhydrol can be synthesized through several methods. One common method involves the reduction of 3,4-dimethoxybenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in a solvent like methanol or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethoxybenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzhydrol depends on the specific reaction it undergoes. In reduction reactions, it acts as a hydride donor, transferring a hydride ion (H-) to the substrate. In oxidation reactions, it loses electrons and is converted to 3,4-dimethoxybenzophenone. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxybenzhydrol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of methoxy groups at the 3 and 4 positions makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSIFTKKBCLPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374301
Record name 3,4-Dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56139-08-3
Record name 3,4-Dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzhydrol
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxybenzhydrol
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzhydrol
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzhydrol
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzhydrol
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxybenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.